3,6-Dioxabicyclo[3.1.0]hexan-2-one
Description
Structural Significance within Bicyclic Lactone Systems
Bicyclic lactones are a broad class of compounds that are prevalent in numerous natural products and serve as versatile intermediates in organic synthesis. The structural significance of 3,6-Dioxabicyclo[3.1.0]hexan-2-one lies in its specific fusion of an epoxide and a lactone, creating a strained and reactive epoxylactone system. This arrangement is not merely a chemical curiosity but is a recurring motif in a variety of bioactive natural products.
For instance, this bicyclic system is a key structural feature in a class of fungal polyketides known as verrucosidins, which are produced by Penicillium strains. mdpi.com These molecules incorporate the 3,6-dioxabicyclo[3.1.0]hexane moiety linked to a polyene chain and a pyrone ring. mdpi.com Similarly, the highly methylated polyketides, emeriones A, B, and C, isolated from the fungus Emericella nidulans, also contain the 3,6-dioxabicyclo[3.1.0]hexane functionality. researchgate.netacs.org The presence of this core in such structurally complex and biologically relevant molecules highlights its importance.
Furthermore, derivatives of this bicyclic lactone have been identified in plants. For example, a highly oxidized isopentenyl derivative, identified as a 5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl moiety, has been found attached to a coumarin (B35378) core in compounds isolated from the stems of Toddalia asiatica. rsc.org The repeated appearance of this strained ring system in nature underscores its role as a stable, albeit complex, building block that organisms utilize to construct elaborate molecular architectures.
Historical Context of its Discovery and Initial Synthetic Explorations
A specific, dated discovery of the parent compound this compound is not clearly documented in seminal publications. Its history is intertwined with the broader development of synthetic methodologies for bicyclic lactones and the isolation of natural products containing this core structure. The initial synthetic interest in such compounds was likely driven by the challenge of constructing the strained, fused-ring system and by the desire to synthesize the complex natural products in which it is found.
Early synthetic explorations into related structures would have relied on established reactions for lactone and epoxide formation. A general and logical approach to constructing the this compound scaffold involves the stereoselective epoxidation of a corresponding unsaturated precursor, a γ-butenolide or a related furanone. This strategy is exemplified in modern synthetic studies, such as the asymmetric synthesis of 4-ethoxy-1-p-tolylsulfonyl-3,6-dioxabicyclo[3.1.0]hexan-2-ones, where the key step is the epoxidation of a sulfonylfuranone. documentsdelivered.comkisti.re.kr This suggests that early attempts to create the parent lactone would have followed a similar pathway of oxidizing a suitable five-membered unsaturated ring.
The study of the vibrational spectra of the parent ring system, 3,6-dioxabicyclo[3.1.0]hexane, was reported in the 1970s, indicating that the fundamental bicyclic structure was a subject of physical organic chemistry research during that period. aip.org The isolation and characterization of natural products like micromelin, which contains a related substituted dioxabicyclo[3.1.0]hexane ring, also date back to this era, further stimulating interest in the synthesis of this heterocyclic system. iucr.org
Table of Chemical Properties for the Parent Ring System
This table provides computed physical and chemical properties for the related parent structure, 3,6-Dioxabicyclo[3.1.0]hexane.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂ | nih.gov |
| Molecular Weight | 86.09 g/mol | nih.gov |
| IUPAC Name | 3,6-dioxabicyclo[3.1.0]hexane | nih.gov |
| CAS Number | 285-69-8 | nih.gov |
| Canonical SMILES | C1C2C(O2)CO1 | cas.org |
| InChI Key | AIUTZIYTEUMXGG-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
754147-29-0 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
3,6-dioxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C4H4O3/c5-4-3-2(7-3)1-6-4/h2-3H,1H2 |
InChI Key |
ZEHAHQNJTOLTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)C(=O)O1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3,6 Dioxabicyclo 3.1.0 Hexan 2 One and Its Analogs
Stereoselective Epoxidation Routes to the 3,6-Dioxabicyclo[3.1.0]hexane Core
A primary strategy for the synthesis of the 3,6-dioxabicyclo[3.1.0]hexane core involves the epoxidation of a pre-existing furanone ring. This approach leverages the reactivity of the double bond within the heterocyclic system to introduce the oxirane moiety.
Utilizing Peroxycarboxylic Acids (e.g., mCPBA) for Oxirane Formation
Peroxycarboxylic acids, most notably meta-chloroperoxybenzoic acid (mCPBA), are widely employed reagents for the epoxidation of alkenes. masterorganicchemistry.com In the context of 3,6-dioxabicyclo[3.1.0]hexan-2-one synthesis, mCPBA effectively converts 2(5H)-furanone and its derivatives into the corresponding epoxides. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxyacid to the double bond of the furanone. masterorganicchemistry.com This method is often favored for its operational simplicity and the high yields achievable under mild reaction conditions. researchgate.netresearchgate.net
The epoxidation of 2,5-dihydrofuran (B41785) with mCPBA directly yields 3,6-dioxabicyclo[3.1.0]hexane. thieme-connect.de In a similar vein, optically pure sulfinylfuranones can be treated with mCPBA to produce enantiomerically pure 4-ethoxy-5-alkyl-1-p-tolylsulfonyl-3,6-dioxabicyclo[3.1.0]hexan-2-ones in good yields. researchgate.netresearchgate.net This reaction demonstrates high stereoselectivity, which is controlled by the configuration at the C-5 position of the furanone. researchgate.net The mechanism is believed to involve a nucleophilic attack of the peroxycarboxylate, generated by the interaction of the reagent with basic centers in the substrate. researchgate.net
| Precursor | Reagent | Product | Yield | Reference |
| 2,5-Dihydrofuran | mCPBA | 3,6-Dioxabicyclo[3.1.0]hexane | Not specified | thieme-connect.de |
| Optically pure sulfinylfuranones | mCPBA | Enantiomerically pure 4-ethoxy-5-alkyl-1-p-tolylsulfonyl-3,6-dioxabicyclo[3.1.0]hexan-2-ones | Good | researchgate.netresearchgate.net |
| (1S, 2S, 3S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol | mCPBA | (1S, 2S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one | Not specified | google.com |
Asymmetric Induction in Epoxidation Reactions
Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules. Asymmetric epoxidation reactions provide a powerful tool for establishing defined stereocenters in the 3,6-dioxabicyclo[3.1.0]hexane core. The Sharpless asymmetric epoxidation, a renowned method for the enantioselective epoxidation of allylic alcohols, has been successfully applied in this context. masterorganicchemistry.comrsc.orgscience.gov This reaction typically utilizes a titanium(IV) isopropoxide catalyst, a peroxide, and a chiral diethyl tartrate ligand to direct the stereochemical outcome of the epoxidation. science.gov
For instance, the synthesis of (+)-oxybiotin, a bioactive analog of biotin, employs a Sharpless asymmetric epoxidation as a key step. rsc.org Similarly, in the synthesis of emeriones, fungal metabolites with a dioxabicyclo[3.1.0]hexane moiety, a Sharpless asymmetric epoxidation of a Z-configured allylic alcohol was a crucial transformation, albeit with modest enantioselectivity. nih.gov These examples underscore the utility of asymmetric epoxidation in constructing chiral building blocks for natural product synthesis.
| Substrate | Catalyst System | Product Feature | Enantiomeric Excess (ee) | Reference |
| Allylic alcohols | Ti(OiPr)₄, peroxide, dialkyl tartrates | Enantiomerically enriched epoxy alcohols | High | science.gov |
| cis-2-Butene-1,4-diol derivative | Sharpless Asymmetric Epoxidation | Key intermediate for (+)-oxybiotin | 97% | rsc.org |
| Z-configured allylic alcohol | Sharpless Asymmetric Epoxidation | Intermediate for emeriones | 81% | nih.gov |
Intramolecular Cyclization Approaches to the Bicyclo[3.1.0]hexane Framework
An alternative to epoxidation is the construction of the bicyclo[3.1.0]hexane skeleton through intramolecular cyclization, where the three-membered cyclopropane (B1198618) ring is formed from a suitable acyclic or monocyclic precursor.
Carbene/Carbenoid Insertions for Cyclopropane Annulation
Carbene and carbenoid species, highly reactive intermediates containing a divalent carbon atom, are well-suited for the formation of cyclopropane rings. wikipedia.orgacsgcipr.org These reactions, known as cyclopropanations, can occur in an intramolecular fashion to generate bicyclic systems. wikipedia.org The generation of carbenes or carbenoids often involves the decomposition of diazo compounds catalyzed by transition metals such as rhodium or copper. ethz.chchem-station.com The choice of catalyst can significantly influence the chemoselectivity of the reaction, for example, directing the reaction towards cyclopropanation over C-H insertion. ethz.ch
In the context of bicyclo[3.1.0]hexane synthesis, an intramolecular cyclopropanation of an unactivated alkene with an aldehyde's α-methylene group, serving as the C1 source, has been achieved using a cooperative Cu(I)/secondary amine catalyst system. d-nb.info This method allows for the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and has been successfully adapted for asymmetric synthesis, providing enantioenriched products. d-nb.info
Lactone-Derived Oxiranyl Anion Strategies
A more specialized approach involves the generation of an oxiranyl anion from a lactone precursor, which then participates in a cyclization to form the bicyclic system. Research into the chemistry of oxiranyl remote anions derived from α,β-epoxypyridines has shown that deprotonation at the β-position and subsequent reactions with electrophiles are highly regioselective. researchgate.net This regioselectivity is attributed to stabilization through chelation between a lithium cation and the pyridine (B92270) moiety. researchgate.net
A diastereoselective synthesis of pentacarbonyl-3-oxa-2-bicyclo[3.1.0]hexylidene tungsten compounds has been described, involving the reaction of lithiated oxazolinyloxiranes with Fischer carbene tungsten complexes. researchgate.net The subsequent oxidation of these products leads to the formation of a cyclopropane-γ-lactone. researchgate.net This strategy highlights the potential of using functionalized oxiranes as precursors for the construction of the 3,6-dioxabicyclo[3.1.0]hexane framework.
Multi-Component and Tandem Reaction Sequences for this compound Synthesis
Multi-component and tandem reactions offer significant advantages in terms of efficiency and atom economy by combining several transformations into a single synthetic operation. In a notable example, the reaction of (E)-hex-3-enoic acid with sodium hypochlorite (B82951) pentahydrate yields (1S/R,4S/R,5S/R)-4-ethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one alongside 5-ethylfuran-2(5H)-one. mdpi.com This process involves a tandem conversion where the unsaturated carboxylic acid undergoes an oxidative cyclization. mdpi.com
Another elegant tandem strategy involves a desilylation-oxa-Michael addition reaction to construct a tetrahydrofuran (B95107) core, which is a key feature in the synthesis of (+)-oxybiotin. rsc.org Gold-catalyzed tandem reactions, such as an acyloxy migration/intramolecular [3+2] cycloaddition of enynyl esters, have also been developed for the synthesis of piperidines and could potentially be adapted for the synthesis of related bicyclic systems. nih.gov
| Starting Material(s) | Key Transformation | Product | Reference |
| (E)-Hex-3-enoic acid | Oxidative cyclization with NaClO·5H₂O | (1S/R,4S/R,5S/R)-4-ethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one | mdpi.com |
| (E)-5-Phenylpent-3-enoic acid | Oxidative cyclization with NaClO·5H₂O | (1S/R,4S/R,5S/R)-4-benzyl-3,6-dioxabicyclo[3.1.0]hexan-2-one | mdpi.com |
| Silyl ether derivative | Tandem desilylation-oxa-Michael addition | Ethyl 2-((1S, 2S, 5R)-3,6-dioxabicyclo[3.1.0]hexan-2-yl)acetate | rsc.org |
| Enynyl esters | Au-catalyzed tandem acyloxy migration/intramolecular [3+2] cycloaddition | Piperidines (related bicyclic systems potentially accessible) | nih.gov |
Derivatization Strategies and Modifications of the this compound Scaffold
Modification of the core this compound structure is crucial for developing analogs with tailored properties for various applications, including medicinal chemistry and materials science. These modifications can range from the addition of simple functional groups to the construction of intricate, polycyclic systems.
The functionalization of the bicyclic core at its peripheral carbon atoms (positions C4 and C5) allows for the synthesis of a diverse library of analogs. Research has demonstrated the viability of introducing a range of substituents, thereby altering the molecule's steric and electronic properties.
One notable strategy involves the synthesis of highly functionalized analogs starting from carbohydrate-derived precursors. For instance, a (1S,3R,4S,5S,6S)-4-Formyl-2-oxa-bicyclo[3.1.0]hexane-3,6-dicarboxylic acid derivative has been synthesized, showcasing the introduction of both formyl and carboxylic acid ester groups onto the scaffold. uni-regensburg.de Another approach has led to the development of 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR) antagonists. acsmedchem.org This highlights the introduction of both amino and fluoro groups, which are significant for modulating biological activity.
In the context of sialic acid analogs, an oxabicyclo[3.1.0]hexane-based structure was functionalized with a nitro group. sfu.ca Attempts to further modify this structure included the reduction of the nitro group to an amine, although this proved challenging under the tested conditions. sfu.ca Furthermore, conjugate addition reactions using dialkylzinc reagents have been employed to introduce methyl and ethyl groups at the C4-position of a related enone precursor, demonstrating a method for C-C bond formation at a peripheral site. sfu.ca The synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives for antimalarial evaluation also illustrates the incorporation of phenyl and carboxylate groups onto a related heterocyclic scaffold. acs.org
Natural products also provide examples of peripheral functionalization. Emeriones A-C, a class of highly methylated polyketides isolated from Emericella nidulans, feature a 3,6-dioxabicyclo[3.1.0]hexane functionality within a larger, more complex structure. acs.org One of these compounds, Emerione C, possesses an additional peroxide bridge, forming an unexpected 7,8-dioxatricyclo[4.2.2.02,5]decene scaffold, which represents a significant modification of the initial bicyclic system. acs.org
| Analog/Derivative Class | Functional Groups Introduced | Position of Functionalization | Reference |
|---|---|---|---|
| 2-Oxa-bicyclo[3.1.0]hexane derivative | Formyl, Carboxylic acid esters | C4, C3, C6 | uni-regensburg.de |
| Bicyclo[3.1.0]hexane-dicarboxylic acid | Amino, Fluoro | C2, C6 | acsmedchem.org |
| Sialic acid analog | Nitro, Alkyl (Methyl, Ethyl) | C4 | sfu.ca |
| 6-Oxa-1-azabicyclo[3.1.0]hexane | Phenyl, Carboxylate | C5, C2 | acs.org |
| Emerione C | Peroxide bridge | Scaffold modification | acs.org |
Controlling the stereochemistry of the 3,6-dioxabicyclo[3.1.0]hexane-2-one scaffold is paramount for its application in asymmetric synthesis and for the development of stereospecific bioactive molecules. Strategies to achieve this involve the use of chiral starting materials, substrate-controlled reactions, and asymmetric catalysis.
A powerful approach is the use of materials from the chiral pool. Levoglucosenone (B1675106), a chiral α,β-unsaturated ketone derived from cellulose, has been used as a starting material for the stereoselective synthesis of chiral 3-oxabicyclo[3.1.0]hexane-2-ones. researchgate.net Similarly, the synthesis of sialic acid analogs has been achieved using isopropylidene-protected nitromannitol as a chiral precursor. sfu.ca This strategy embeds chirality into the final product from the outset.
Substrate-controlled diastereoselective reactions are also effective. In the synthesis of 4-alkyl-4-deoxy-4-epi-sialic acid analogues, copper-catalyzed conjugate addition of dialkylzinc reagents to an enone precursor resulted in the preferential formation of the less desirable 4R-configured products, demonstrating diastereoselectivity even if the desired outcome was not achieved. sfu.ca
The synthesis of highly complex and stereodefined molecules containing the bicyclic core further underscores the level of control achievable. A degradation product of atorvastatin (B1662188) was identified through X-ray crystallography as (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. iucr.org The precise determination of the absolute configuration at four separate stereocenters (1R, 2S, 4S, 5S) highlights the high degree of stereocontrol inherent in the reaction pathway leading to this complex structure. iucr.org Likewise, the absolute configurations of the naturally occurring emeriones A–C, which contain the 3,6-dioxabicyclo[3.1.0]hexane moiety, were elucidated through single-crystal X-ray crystallography and ECD calculations, confirming their specific, complex stereochemistry. acs.org
Asymmetric catalysis represents another key strategy. While not applied directly to this compound in the reviewed literature, its application to related bicyclo[3.1.0]hexane systems is instructive. In the synthesis of atipamezole (B1667673) analogues, an asymmetric catalytic approach using the chiral ligand (R)-(+)-H8-BINOL achieved good enantioselectivity, demonstrating the potential of chiral catalysts to control the stereochemical outcome in the formation of this ring system. researchgate.net
| Strategy | Example/Method | Outcome/Observation | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Use of levoglucosenone as a starting material. | Stereoselective synthesis of chiral 3-oxabicyclo[3.1.0]hexane-2-ones. | researchgate.net |
| Chiral Pool Synthesis | Use of isopropylidene-protected nitromannitol. | Synthesis of chiral sialic acid analogues. | sfu.ca |
| Substrate-Controlled Diastereoselectivity | Conjugate addition of dialkylzinc reagents. | Formation of 4R-configured products. | sfu.ca |
| Stereodefined Complex Synthesis | Formation of a degradation product of atorvastatin. | Defined stereochemistry at four centers: (1R,2S,4S,5S). | iucr.org |
| Asymmetric Catalysis | Use of (R)-(+)-H8-BINOL with a related system. | Achieved good enantioselectivity. | researchgate.net |
Comprehensive Analysis of Reaction Pathways Involving 3,6 Dioxabicyclo 3.1.0 Hexan 2 One
Ring-Opening Reactions of the Bicyclic Lactone System
The reactivity of 3,6-dioxabicyclo[3.1.0]hexan-2-one is largely dictated by the presence of a strained epoxide ring fused to a lactone. This structural feature makes it susceptible to various ring-opening reactions, which can proceed through nucleophilic, oxidative, or hydrolytic mechanisms.
Nucleophilic Ring-Opening Mechanisms and Regioselectivity
The epoxide ring of this compound is prone to attack by nucleophiles. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. researchgate.net This leads to the formation of substituted tetrahydrofuran (B95107) derivatives. ambeed.com
For instance, the reaction with nucleophiles like amines or thiols results in the opening of the epoxide ring to yield trans-substituted tetrahydrofuranols. ambeed.com The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. In some cases, Lewis acid catalysis can be employed to enhance the reactivity of the epoxide and control the regioselectivity of the ring-opening. thieme-connect.com
A study on the reaction of β,γ-unsaturated carboxylic acids with sodium hypochlorite (B82951) pentahydrate reported the formation of 4-methyl-4-phenyl-3,6-dioxabicyclo[3.1.0]hexan-2-one as a byproduct, highlighting the potential for intramolecular cyclization and subsequent ring-opening reactions. mdpi.com
Table 1: Regioselectivity in Nucleophilic Ring-Opening Reactions
| Nucleophile | Product(s) | Regioselectivity | Reference |
| Amines | trans-4-amino-tetrahydrofuran-3-ol derivatives | Attack at the less hindered carbon | ambeed.com |
| Thiols | trans-4-thio-tetrahydrofuran-3-ol derivatives | Attack at the less hindered carbon | ambeed.com |
| Acetophenone oxime | α-hydroxyoxime | Preferential attack at the less hindered position | thieme-connect.com |
Oxidative and Hydrolytic Cleavage Pathways
Oxidative cleavage of this compound can lead to the formation of various oxidized products. For example, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can result in Baeyer-Villiger oxidation of the lactone, leading to the formation of more complex structures. researchgate.net The degradation of atorvastatin (B1662188) in the presence of hydrogen peroxide was found to produce a complex derivative of 3,6-dioxabicyclo[3.1.0]hexane, indicating that oxidative processes can lead to significant structural modifications. iucr.org
Hydrolytic cleavage, typically under acidic or basic conditions, can open the lactone ring to form a carboxylic acid and an alcohol. The epoxide ring may also be opened under these conditions. In the biosynthesis of deoxyverrucosidin, an epoxytetrahydrofuran ring, a core structure related to 3,6-dioxabicyclo[3.1.0]hexane, is formed and subsequently undergoes reductive and hydrolytic epoxide ring-opening. rsc.org
Cycloaddition Reactions with this compound Derivatives
Derivatives of this compound can participate in cycloaddition reactions, offering a pathway to construct more complex heterocyclic systems.
1,3-Dipolar Cycloadditions and their Stereochemical Outcomes
1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. Derivatives of this compound, particularly those with unsaturation, can act as dipolarophiles. For example, the reaction of diazoalkanes with sulfinyl-substituted furanones can lead to the formation of pyrazoline intermediates, which can then be converted to cyclopropane (B1198618) derivatives of the this compound system. documentsdelivered.comacs.org
The stereochemical outcome of these cycloadditions is of significant interest. The facial selectivity of the dipole's approach is often controlled by the existing stereocenters in the bicyclic lactone. In the reaction of diazoalkanes with 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones, the exo-selectivity was found to be complete in most cases. acs.org The stereochemistry of the resulting cycloadducts has been rationalized through theoretical calculations and experimental evidence. researchgate.netacs.org
The cycloaddition of in situ generated azomethine imines with various dipolarophiles, including derivatives related to 3,6-dioxabicyclo[3.1.0]hexanes, has been shown to proceed with high regio- and stereoselectivity. beilstein-journals.org
Table 2: Stereochemical Outcomes in 1,3-Dipolar Cycloadditions
| Dipole | Dipolarophile | Major Product Stereochemistry | Reference |
| Diazoalkanes | 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones | Exo-adducts | acs.org |
| Azomethine imines | 1,3-Diphenylprop-2-en-1-ones | Single diastereomers | beilstein-journals.org |
Rearrangement Processes and Isomerizations of this compound
The strained nature of the this compound ring system makes it susceptible to various rearrangement reactions. These rearrangements can be triggered by thermal, photochemical, or catalytic conditions.
In the biosynthesis of certain natural products, a Payne rearrangement is proposed to be involved in the formation of the 3,6-dioxabicyclo[3.1.0]hexane moiety. researchgate.net This rearrangement involves the intramolecular transfer of an acyl group between adjacent hydroxyl and epoxide functionalities.
Isomerization of derivatives of this compound can also occur. For example, pyrazoline intermediates formed during 1,3-dipolar cycloadditions can isomerize to more stable forms. researchgate.net
Polymerization Mechanisms Involving this compound as a Monomer
The strained rings of this compound make it a potential monomer for ring-opening polymerization (ROP). Both the lactone and the epoxide rings can be opened to form a polymer chain.
While specific studies on the polymerization of this compound itself are not extensively detailed in the provided search results, the polymerization of related bicyclic ethers and lactones is a well-established field. The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. The choice of initiator and reaction conditions can influence the structure and properties of the resulting polymer.
The concept of supramolecular polymerization has been explored using a coformer approach with related spirobicyclic diones, suggesting that derivatives of this compound could potentially be used in the formation of complex, self-assembled polymeric structures. researchgate.net
Theoretical and Computational Investigations of 3,6 Dioxabicyclo 3.1.0 Hexan 2 One
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3,6-Dioxabicyclo[3.1.0]hexan-2-one and its derivatives. The electronic structure is characterized by the interplay between the strained three-membered epoxide ring and the five-membered lactone ring. The high ring strain and the polarization of the C-O bonds within the epoxide group make it a highly reactive center. researchgate.net
The reactivity of this compound is dominated by the epoxide moiety. Computational models of related systems show that the formation of the 3,6-dioxabicyclo[3.1.0]hexane ring system, as seen in natural products like deoxyverrucosidin, involves enzymatic epoxidation. rsc.orgrsc.org This suggests that the epoxide is a key site for both formation and subsequent reactions. The presence of the lactone ring, an electron-withdrawing group, influences the electron distribution across the bicyclic system. Studies on similar cyclic ethers highlight that their degradation chemistry and reaction pathways are dictated by the stability of radical intermediates and the energies of activation for various unimolecular reactions. osti.gov
Computational methods are also used to predict spectroscopic properties. For instance, the absolute configurations of complex molecules containing the 3,6-dioxabicyclo[3.1.0]hexane moiety have been determined by comparing experimentally obtained electronic circular dichroism (ECD) spectra with spectra simulated using time-dependent density functional theory (TDDFT). mdpi.com
Conformational Analysis and Molecular Dynamics Simulations of Bicyclo[3.1.0]hexane Derivatives
The rigid, fused-ring structure of this compound limits its conformational freedom. However, analyses of its derivatives, often found in complex natural products, reveal important structural details. X-ray crystallography and computational methods are the primary tools for these investigations.
In derivatives of this bicyclic system, the five-membered furan (B31954) ring typically adopts a flattened envelope conformation. iucr.org This conformation is characterized by one atom being out of the plane formed by the other four. For example, in a derivative isolated from Micromelum glanduliferum, the furan ring (C10–C13/O3) is in a flattened envelope shape where the O3 atom is puckered. iucr.org Similarly, in a degradation product of atorvastatin (B1662188) containing this bicyclic core, the central five-membered ring (O1/C1–C4) also exists in an envelope conformation. iucr.org
Molecular dynamics (MD) simulations, often based on force fields like the Effective Fragment Potential (EFP), can be employed to study the dynamics and interactions of such molecules in different environments, although specific MD studies on the parent compound are not widely reported. osti.gov For larger structures containing this bicyclic system, such as verrucosidin (B1238970) analogues, computational scans of potential energy surfaces are used to identify stable conformers and calculate the energy barriers for rotation around single bonds connecting the bicyclic moiety to other parts of the molecule. mdpi.com These studies confirm that steric hindrance from the bulky bicyclic ring system can prevent free rotation, leading to stable conformational isomers. mdpi.com
| Derivative Source | Method | Ring System | Conformation | Key Parameters | Reference |
|---|---|---|---|---|---|
| Micromelin | Single-crystal X-ray | Furan ring (C10–C13/O3) | Flattened Envelope | Puckering atom: O3; Q = 0.0991 Å, φ = 9.2° | iucr.org |
| Atorvastatin Degradation Product | Single-crystal X-ray | Five-membered ring (O1/C1–C4) | Envelope | Q = 0.9737 Å, θ = 115.69°, ϕ = 0.10° | iucr.org |
| Methyl isoverrucosidinol | DFT (B3LYP/6-31+G(d,p)) | Dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane | Calculation of rotation barrier | Confirmed stability of conformers due to steric hindrance | mdpi.com |
Mechanistic Elucidation via Computational Modeling of Epoxy Reactions
Computational modeling plays a crucial role in elucidating the complex reaction mechanisms involved in the formation and transformation of the 3,6-dioxabicyclo[3.1.0]hexane system. The biosynthesis of natural products like deoxyverrucosidin, which features this unique epoxytetrahydrofuran ring, provides a well-studied example. rsc.orgrsc.org
The formation of this ring system is not a simple one-step process. Instead, it involves a unique three-enzyme cascade that has been computationally and experimentally verified: rsc.orgrsc.org
First Epoxidation: A flavin-containing monooxygenase (FMO) mediates an initial epoxidation on the polyene chain of the precursor molecule.
Rearrangement: An epoxide expandase, rather than a typical epoxide hydrolase, catalyzes the rearrangement of the initial epoxide into a 2,5-dihydrofuran (B41785) ring. This step is a key difference from the biosynthetic pathways of related metabolites like aurovertin (B1171891) or citreoviridin, where an epoxide hydrolase would typically form a dihydroxylated tetrahydrofuran (B95107) ring. rsc.orgrsc.org
Second Epoxidation: A cytochrome P450 enzyme catalyzes a second epoxidation on the newly formed 2,5-dihydrofuran ring, completing the formation of the fused 3,6-dioxabicyclo[3.1.0]hexane structure. rsc.orgrsc.org
Role of 3,6 Dioxabicyclo 3.1.0 Hexan 2 One As a Key Synthetic Precursor and Structural Motif
Utilization in Complex Pharmaceutical Intermediate Synthesis
The 3,6-dioxabicyclo[3.1.0]hexane core is a structural feature present in various biologically active molecules, making it a target for synthetic chemists developing pharmaceutical agents. Its derivatives serve as crucial intermediates in the synthesis of complex drugs.
A notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. During the synthesis of potent COX-2 inhibitors, a derivative, specifically 4-(4-(Methylsulfonyl)phenyl)-3-phenyl-3,6-dioxabicyclo[3.1.0]hexan-2-one, was created as a key intermediate. google.com The synthesis involved the reaction of a chloroacetate (B1199739) precursor with a base, DBU, in acetonitrile (B52724) to form the bicyclic lactone structure. google.comichemistry.cn This demonstrates the utility of the scaffold in building the complex frameworks required for targeted enzyme inhibition.
Furthermore, the broader family of natural products known as verrucosidins, which contain the 3,6-dioxabicyclo[3.1.0]hexane moiety, exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties, highlighting the pharmaceutical relevance of this structural motif. researchgate.net
Integration into Agrochemical Development as a Building Block
The 3,6-dioxabicyclo[3.1.0]hexane scaffold is also emerging as a structure of interest in the field of agrochemicals. While synthetic examples are not widely documented, the potent biological activities of natural products containing this moiety against plant pathogens underscore its potential.
For instance, nafuredin (B1243710) C, a polyketide derivative isolated from the mangrove-derived fungus Trichoderma harzianum, features this bicyclic system. researchgate.net This compound has demonstrated significant antifungal activity against Magnaporthe oryzae, the fungus responsible for rice blast disease, a major threat to global food security. researchgate.net The minimum inhibitory concentration (MIC) of nafuredin C was comparable to that of the commercial fungicide carbendazim, marking it as a promising lead compound for the development of new agrochemicals. researchgate.net Similarly, other natural products like the penitalarins, which also possess the 3,6-dioxabicyclo[3.1.0]hexane ring, have been isolated from fungi, some of which are sourced from environments that could suggest a role in chemical defense. researchgate.netmdpi.com The antifungal properties of these natural compounds make the core scaffold a valuable template for designing new crop protection agents.
Application in Polymer Chemistry and Advanced Materials Development
The unique structural characteristics of the 3,6-dioxabicyclo[3.1.0]hexane system are being explored in polymer chemistry and materials science. The ring strain associated with the bicyclic epoxide structure makes it a suitable candidate for ring-opening polymerization reactions.
Research has shown that the parent scaffold, cis-3,6-dioxabicyclo[3.1.0]hexane, can be used as a substrate in the cycloaddition reaction with carbon dioxide to yield bicyclic carbonates. scribd.com This class of cyclic carbonates is valuable as they can serve as monomers for polymerization, opening pathways to new polyester (B1180765) materials. scribd.com
In a more direct application, a substituted derivative, 4-butyl-4-ethoxy-3,6-dioxabicyclo[3.1.0]hexan-2-one, has been listed as a component in the formation of a polymer with methyloxirane. researchgate.net Additionally, research into the chemistry of anhydro sugars, which can possess the 2,6-dioxabicyclo[3.1.0]hexane skeleton (structurally related to the title compound), has led to the synthesis of block copolysaccharides through ring-opening polymerization, further demonstrating the potential of this bicyclic ether framework in creating advanced polymers. researchgate.net
Presence and Biosynthetic Implications in Natural Products
The 3,6-dioxabicyclo[3.1.0]hexane scaffold is a recurring motif in a variety of secondary metabolites, particularly those produced by fungi. Its presence in these natural products points to sophisticated and efficient biosynthetic pathways that have evolved to construct this strained ring system.
A significant number of fungal polyketides have been discovered to contain the 3,6-dioxabicyclo[3.1.0]hexane core. These compounds often exhibit complex structures and notable biological activities.
Emeriones A, B, and C : Isolated from the fungus Emericella nidulans (also known as Aspergillus nidulans), these are highly methylated polyketides that feature both a bicyclo[4.2.0]octene and a 3,6-dioxabicyclo[3.1.0]hexane functionality. rsc.org Their complex structures were elucidated using advanced spectroscopic and X-ray crystallographic techniques. rsc.org
Penitalarins A, B, and C : These polyketides, which also possess the 3,6-dioxabicyclo[3.1.0]hexane ring, were uniquely isolated from a mixed fermentation of a deep-sea-derived fungus, Talaromyces aculeatus, and a mangrove-derived fungus, Penicillium variabile. mdpi.comscribd.com They were not produced when either fungus was cultured alone, suggesting a synergistic biosynthetic interaction. scribd.com
Verrucosidins : This family of fungal metabolites, produced by Penicillium strains like P. cellarum, is characterized by a structure that links a 2H-pyran-2-one and a dicyclic 3,6-dioxabicyclo[3.1.0]hexane moiety via a polyene chain. researchgate.net
Table 1: Selected Fungal Metabolites Containing the 3,6-Dioxabicyclo[3.1.0]hexane Scaffold
| Compound Family | Producing Organism(s) | Key Structural Features | Citation(s) |
|---|---|---|---|
| Emeriones | Emericella nidulans (Aspergillus nidulans) | Highly methylated polyketide with bicyclo[4.2.0]octene and 3,6-dioxabicyclo[3.1.0]hexane functionalities. | rsc.org, |
| Penitalarins | Talaromyces aculeatus & Penicillium variabile (co-culture) | Polyketide with a 3,6-dioxabicyclo[3.1.0]hexane ring; product of synergistic biosynthesis. | scribd.com, mdpi.com |
| Verrucosidins | Penicillium cellarum | Polyketide linking a 2H-pyran-2-one and a 3,6-dioxabicyclo[3.1.0]hexane moiety. | researchgate.net |
| Nafuredin C | Trichoderma harzianum | Polyketide derivative with antifungal activity against plant pathogens. | researchgate.net |
While more common in fungi, the 3,6-dioxabicyclo[3.1.0]hexane moiety has also been identified in compounds associated with plants. One specific example is a known impurity of ascorbic acid (Vitamin C), which can be derived from plant sources. This complex molecule is chemically named (4R)-4-((S)-1,2-dihydroxyethyl)-1-((2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl)-5-hydroxy-3,6-dioxabicyclo[3.1.0]hexan-2-one. ambeed.com Its structure fuses the core lactone with a retinoid-like side chain, demonstrating nature's ability to combine this scaffold with other important biochemical motifs. ambeed.com
The formation of the strained 3,6-dioxabicyclo[3.1.0]hexane ring system in nature is a topic of significant scientific interest. Researchers have postulated several biosynthetic pathways, often involving complex enzymatic cascades.
For the emeriones, it is proposed that their biosynthesis begins with acetyl-CoA and nine molecules of methylmalonyl-CoA, which are assembled by a polyketide synthase. This is followed by a series of transformations, including a Payne rearrangement, that generates the characteristic 3,6-dioxabicyclo[3.1.0]hexane moiety.
In the case of verrucosidins, the entire gene cluster responsible for their biosynthesis has been identified by sequencing the genome of Penicillium cellarum. researchgate.net The ability to express genes from one fungus in a different host, such as using Aspergillus nidulans as a heterologous expression system, is a powerful tool for investigating and manipulating these complex biosynthetic pathways to produce novel compounds. The discovery of penitalarins from a co-culture of two different fungal species further suggests that inter-species interactions can trigger silent gene clusters, leading to the production of unique metabolites with this scaffold. scribd.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,6-Dioxabicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated ketones or oxidative rearrangement of homopropargylic ethers. For example, thermal ring contraction of diazo derivatives (e.g., 3-diazo-bicyclo[3.1.0]hexan-2-one) has been used to generate bicyclic scaffolds . Key factors include solvent polarity (e.g., THF vs. DCM), temperature control (60–100°C), and catalyst selection (e.g., Rh(II) carboxylates for stereoselectivity) . Yields typically range from 40–70%, with impurities managed via column chromatography.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. The bicyclic framework shows distinct NMR signals for bridgehead protons (δ 1.5–2.5 ppm) and ketone carbonyls (δ 205–210 ppm in NMR). Computational methods (DFT) can predict bond angles and strain energy, validated against crystallographic data from analogs like 6-oxabicyclo[3.1.0]hexan-3-one .
Q. What are the typical reactivity patterns of the ketone group in this bicyclic system?
- Methodological Answer : The ketone undergoes nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH) to form alcohols. Steric hindrance from the bicyclic framework slows reactions compared to linear ketones. For example, reduction of 6-oxabicyclo[3.1.0]hexan-2-one requires extended reaction times (12–24 hrs) .
Advanced Research Questions
Q. How do stereochemical outcomes vary in derivatives of this compound, and what techniques resolve exo/endo isomerism?
- Methodological Answer : Stereoisomerism arises in ring-contraction reactions (e.g., Baeyer-Villiger oxidation). For example, thermolysis of diazo derivatives produces exo/endo amides separable via HPLC with chiral columns . NOESY NMR can distinguish isomers by analyzing spatial proximity of bridgehead protons .
Q. What computational strategies predict the stability and regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, the ketone’s electrophilicity is enhanced by ring strain, favoring nucleophilic attack at the carbonyl carbon over α-positions . Solvent effects are modeled using PCM (Polarizable Continuum Model).
Q. How can contradictory spectral data (e.g., NMR shifts) in synthesized derivatives be resolved?
- Methodological Answer : Contradictions often stem from dynamic effects (e.g., ring puckering) or impurities. Use variable-temperature NMR to identify conformational exchange. For example, bridgehead protons in 6-oxabicyclo[3.1.0]hexan-3-one show splitting at low temperatures due to restricted rotation . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Q. What role does this compound play in medicinal chemistry, particularly as a scaffold for bioactive molecules?
- Methodological Answer : Its rigid bicyclic structure mimics natural product cores. For example, azabicyclo analogs (e.g., 3-azabicyclo[3.1.0]hexan-2-one derivatives) show sigma receptor affinity, suggesting potential for CNS drug development . Functionalization at the ketone or bridgehead positions (e.g., fluorination) modulates bioavailability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
